

# Core Identity and Physicochemical Properties

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## Compound of Interest

Compound Name: *1,2-Diamino-4,5-dimethoxybenzene*

Cat. No.: *B104307*

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**1,2-Diamino-4,5-dimethoxybenzene**, also known as 4,5-dimethoxy-o-phenylenediamine, is an organic compound featuring a benzene ring substituted with two adjacent amino groups and two methoxy groups.<sup>[1]</sup> This specific arrangement of functional groups dictates its chemical reactivity and utility. The compound is typically available as a free base or as a more stable dihydrochloride salt.<sup>[2][3]</sup>

The primary Chemical Abstracts Service (CAS) number for the free base is 27841-33-4.<sup>[1][4][5]</sup> The dihydrochloride salt is registered under CAS number 131076-14-7.<sup>[2][3][6]</sup> It is imperative for researchers to specify the correct form when sourcing and in experimental documentation.

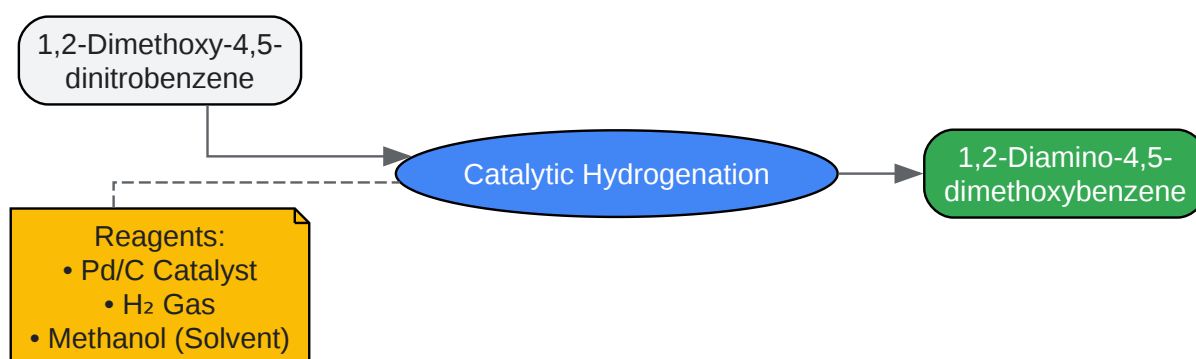
Table 1: Physicochemical Properties of **1,2-Diamino-4,5-dimethoxybenzene**

Property	Value	Source
CAS Number	27841-33-4 (free base)	[1][4][5]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[1][4]
Molecular Weight	168.19 g/mol	[1][4]
Appearance	Powder or liquid	[1]
Melting Point	134-135 °C	[1]
Boiling Point	329.0 ± 37.0 °C at 760 mmHg	[1]
Flash Point	174.8 ± 20.2 °C	[1]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[1]
IUPAC Name	4,5-dimethoxybenzene-1,2-diamine	[4]
Synonyms	4,5-Dimethoxy-1,2-benzenediamine, DADMB	[1][4]

## Synthesis Pathway: From Dinitro to Diamino

The most common and efficient synthesis of **1,2-diamino-4,5-dimethoxybenzene** involves the reduction of its dinitro precursor, 1,2-dimethoxy-4,5-dinitrobenzene.[7] This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis. Catalytic hydrogenation using palladium on charcoal (Pd/C) is the preferred industrial and laboratory method due to its high yield and clean reaction profile.[7]

The causality for this choice rests on the high efficiency and selectivity of the Pd/C catalyst for reducing aromatic nitro groups without affecting the benzene ring or the methoxy groups. The use of hydrogen gas provides the necessary reducing equivalents for the transformation.



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Caption: Workflow for the synthesis of **1,2-diamino-4,5-dimethoxybenzene**.

## Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the yellow dinitro starting material and the formation of the diamino product, verifiable by techniques like TLC and NMR.

- **Vessel Preparation:** To a hydrogenation vessel, add 1,2-dimethoxy-4,5-dinitrobenzene and a suitable solvent, such as methanol.[7]
- **Inerting:** Degas the solution and flush the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can poison the catalyst.[7]
- **Catalyst Addition:** Carefully add a catalytic amount of 10% Palladium on Charcoal (Pd/C) to the mixture under the inert atmosphere.
- **Hydrogenation:** Seal the vessel and introduce hydrogen gas (H<sub>2</sub>), typically at atmospheric pressure or slightly above.[7]
- **Reaction:** Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 16-24 hours.[7][8]
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel again with an inert gas.

- Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.<sup>[7]</sup> Wash the Celite pad with additional solvent to ensure complete recovery of the product.
- Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to yield the crude **1,2-diamino-4,5-dimethoxybenzene**, which can be further purified by recrystallization if necessary.<sup>[7]</sup>

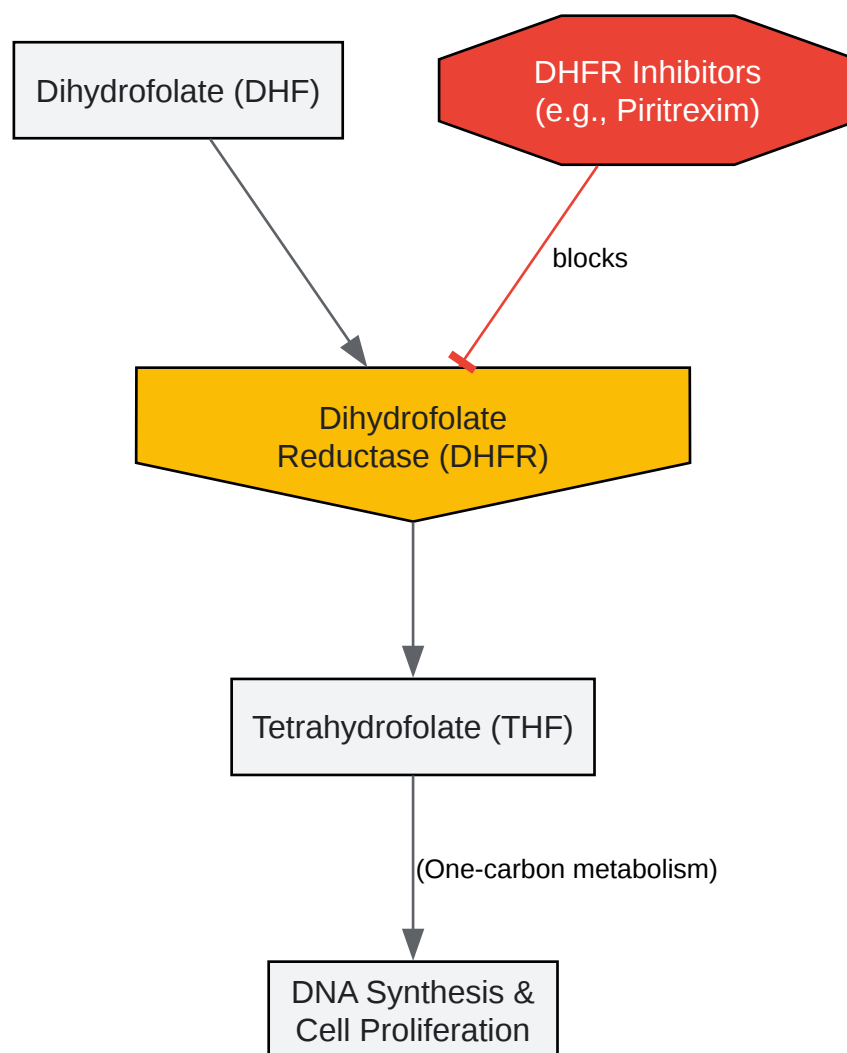
## Applications in Drug Development and Research

The unique structure of **1,2-diamino-4,5-dimethoxybenzene** makes it a valuable intermediate in two primary areas: the synthesis of heterocyclic pharmacophores and as a derivatization agent for bioanalytical assays.

### Building Block for Heterocyclic Drugs

The vicinal diamine functionality is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that form the core of many pharmaceutically active compounds. Derivatives of this molecule are key components in the synthesis of potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both mammalian and microbial cells.<sup>[9][10]</sup>

For instance, substituted 2,4-diaminopyrimidines synthesized using related dimethoxybenzyl intermediates have shown significant activity against *Bacillus anthracis* by targeting its DHFR enzyme.<sup>[10]</sup> This highlights the role of the dimethoxybenzene moiety in creating potent and selective enzyme inhibitors. The antitumor agent Piritrexim, a lipid-soluble DHFR inhibitor, also features a dimethoxybenzyl group, demonstrating the broad applicability of this structural motif in drug design.<sup>[9]</sup>



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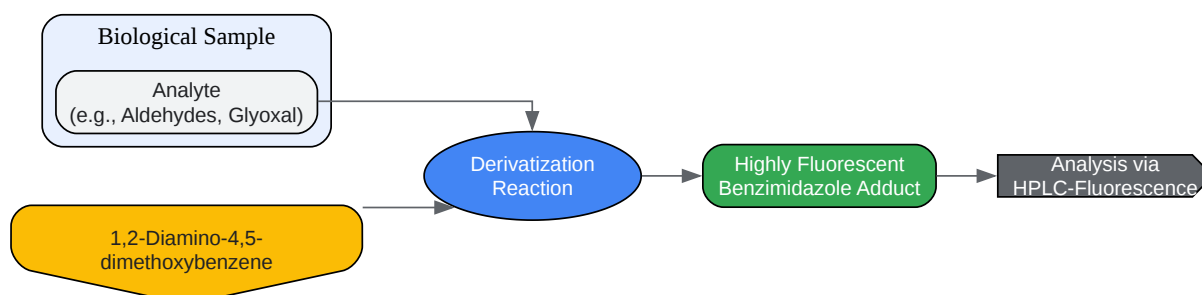
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

## Fluorescent Derivatization Agent

A significant application of **1,2-diamino-4,5-dimethoxybenzene** is in bioanalytical chemistry. It readily reacts with aldehydes, ketones, and  $\alpha$ -dicarbonyl compounds to form highly fluorescent benzimidazole derivatives.[2][11][12] This reaction is exploited for the sensitive detection and quantification of carbonyl stress markers, such as glyoxal and methylglyoxal, in biological samples.[2]

The resulting adducts are stable and can be easily separated and measured using reversed-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[2]

The fluorescent adducts typically exhibit excitation and emission maxima around 361 nm and 448 nm, respectively, providing a clear analytical window with minimal interference.[2]



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Caption: Workflow for fluorescent derivatization and analysis.

## Analytical Characterization

The purity and identity of **1,2-diamino-4,5-dimethoxybenzene** and its derivatives are typically confirmed using a suite of standard analytical techniques. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure.
- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[13]
- High-Performance Liquid Chromatography (HPLC): To assess purity and, when coupled with a fluorescence detector, to quantify the benzimidazole adducts formed during derivatization assays.[2]

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling **1,2-diamino-4,5-dimethoxybenzene**. Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.<sup>[4][6]</sup>

- Hazards:
  - Causes skin irritation (H315).<sup>[1][4][6]</sup>
  - Causes serious eye irritation (H319).<sup>[1][4][6]</sup>
  - May cause respiratory irritation (H335).<sup>[1][4][6]</sup>
- Precautionary Measures:
  - Handle in a well-ventilated place, preferably a fume hood.<sup>[1]</sup>
  - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.<sup>[1]</sup>
  - Avoid breathing dust, fumes, or vapors.<sup>[6]</sup>
  - Wash hands thoroughly after handling.<sup>[1]</sup>
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[1]</sup>
  - Store locked up and away from incompatible materials.<sup>[1]</sup>

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